2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile 2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16685996
InChI: InChI=1S/C17H12ClN3S2/c1-10-12(18)5-4-7-13(10)20-16(22)11(9-19)17-21-14-6-2-3-8-15(14)23-17/h2-8,21H,1H3,(H,20,22)
SMILES:
Molecular Formula: C17H12ClN3S2
Molecular Weight: 357.9 g/mol

2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile

CAS No.:

Cat. No.: VC16685996

Molecular Formula: C17H12ClN3S2

Molecular Weight: 357.9 g/mol

* For research use only. Not for human or veterinary use.

2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile -

Specification

Molecular Formula C17H12ClN3S2
Molecular Weight 357.9 g/mol
IUPAC Name 2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide
Standard InChI InChI=1S/C17H12ClN3S2/c1-10-12(18)5-4-7-13(10)20-16(22)11(9-19)17-21-14-6-2-3-8-15(14)23-17/h2-8,21H,1H3,(H,20,22)
Standard InChI Key QWOGNPBEMFQPQM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile is characterized by a benzothiazole ring fused to a mercapto-acrylonitrile group, with a 3-chloro-2-methylphenyl substituent at the amino position. The molecular formula C17H12ClN3S2\text{C}_{17}\text{H}_{12}\text{ClN}_{3}\text{S}_{2} reflects its heterocyclic and aromatic nature, while the presence of chlorine and sulfur atoms contributes to its reactivity and potential bioactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number379255-69-3
Molecular Weight357.9 g/mol
Purity Specification≥95%
Storage ConditionsCool, dry environment
Hazard ClassificationNon-hazardous (DOT/IATA)

Structural Analysis

Synthesis and Production

Industrial Synthesis Methods

The compound is synthesized via multi-step organic reactions, typically involving:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with a carbonyl source.

  • Acrylonitrile Functionalization: Introduction of the mercapto and cyano groups through thiol-ene or Michael addition reactions.

  • Phenylamino Substitution: Coupling of the 3-chloro-2-methylaniline moiety via nucleophilic aromatic substitution.

Continuous flow synthesis and automated reactors are employed to enhance efficiency, achieving yields >80% while minimizing byproducts. Reaction parameters such as temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium complexes) are critical for scalability.

TargetPotential Interaction Mechanism
DNA Topoisomerase IIIntercalation or cleavage inhibition
EGFR KinaseCompetitive ATP binding
Thioredoxin ReductaseDisulfide bond formation with active-site cysteines

Future Research Directions

Mechanistic Studies

  • Kinetic Assays: Elucidate enzyme inhibition constants (KiK_i) for putative targets like DNA gyrase.

  • Structural Biology: Co-crystallization with proteins to resolve binding modes.

Derivative Development

  • Structure-Activity Relationships (SAR): Modify the chloro-phenyl or mercapto groups to enhance potency.

  • Prodrug Formulations: Mask the acrylonitrile group with bioreversible protectors to improve bioavailability.

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